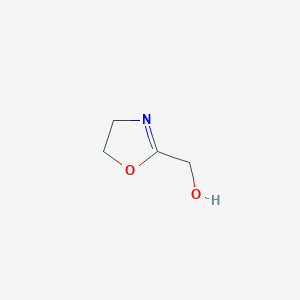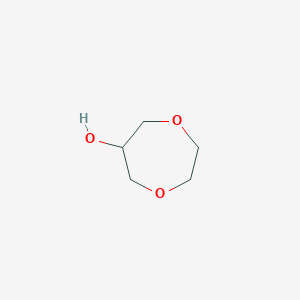
1,4-Dioxepan-6-ol
Overview
Description
1,4-Dioxepan-6-ol is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantiopure Synthesis : "1,4-Dioxepan-6-ol" derivatives, such as anti-6-substituted 1,3-dioxepan-5-ols, have been used in lipase-catalyzed kinetic resolutions, yielding enantiopure alcohols and acetates with potential as building blocks in organic synthesis (Gruttadauria et al., 2006).
Olfactory Properties : Research on 2-substituted and 2,3-annulated 1,4-dioxepan-6-ones, closely related to "this compound", has indicated their significance in fragrance chemistry. Specific derivatives have been found to possess unique green floral odors with anisic and cinnamic nuances, emphasizing the compound's role in the development of new fragrances (Plummer et al., 2015).
Antifungal Applications : β-Hydroxysulfides derivatives of 1,3-dioxepane series, related to "this compound", have been studied for their antifungal properties. Some of these compounds, particularly the enantiomerically pure 6-arylthio-1,3-dioxepan-5-ols, show promise as antifungal drug candidates (Pavelyev et al., 2018).
Polymer Chemistry : "this compound" and its derivatives are used in polymerization studies. For example, the polymerization of 1,3-dioxepan has been explored, highlighting its role in creating cyclic oligomers and polymers with applications in material science (Plesch & Westermann, 1969).
Electrochemical Applications : The electrochemical dehydrogenative annulation of alkenes with diols, including 1,4-dioxane and 1,4-dioxepane derivatives, offers a method to synthesize saturated O-heterocycles under metal- and oxidant-free conditions, presenting an environmentally friendly approach in organic synthesis (Cai & Xu, 2018).
Bioremediation of Contaminants : Studies on the bioremediation of 1,4-dioxane-contaminated waters have shown the potential for using "this compound" derivatives in environmental cleanup, particularly in addressing the challenges posed by its high water solubility and co-occurrence with other contaminants (Zhang et al., 2017).
properties
IUPAC Name |
1,4-dioxepan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-5-3-7-1-2-8-4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRJHHBMASRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



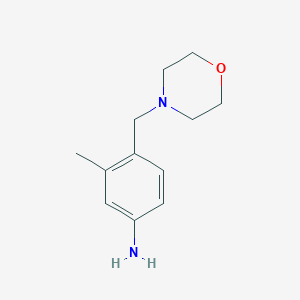

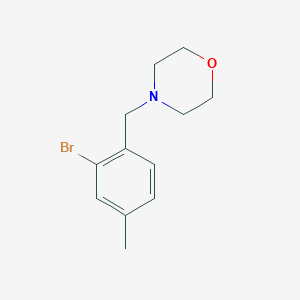

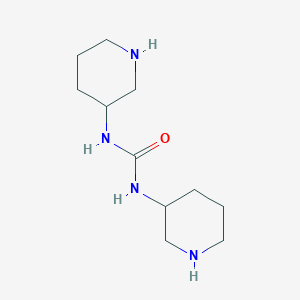
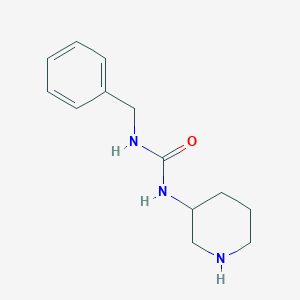
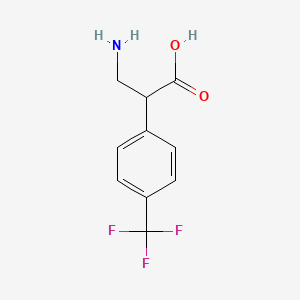
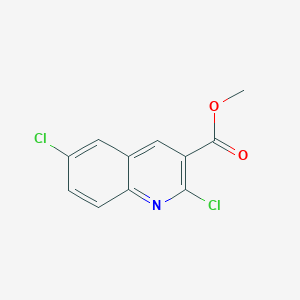
![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)
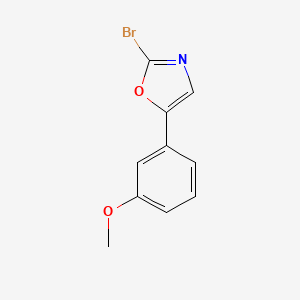
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester](/img/structure/B8013315.png)

